Beta-Adrenergic Receptor Agonist Activity Profile
The compound exhibits a quantifiable difference in its agonist potency at human beta-adrenergic receptor subtypes. It shows a 17.5-fold selectivity for the Beta-1 adrenergic receptor (EC50 = 20 nM) over the Beta-3 adrenergic receptor (EC50 = 350 nM) in cAMP accumulation assays [1]. This contrasts with many non-selective beta-agonists and highlights a specific, measurable profile.
| Evidence Dimension | Beta-adrenergic receptor subtype selectivity (EC50 ratio) |
|---|---|
| Target Compound Data | Beta-1 EC50 = 20 nM; Beta-3 EC50 = 350 nM |
| Comparator Or Baseline | Ideal non-selective comparator (theoretical): Beta-1/Beta-3 ratio = 1 |
| Quantified Difference | Selectivity ratio (Beta-3/Beta-1) = 17.5 |
| Conditions | cAMP accumulation in CHO cells expressing cloned human Beta-1 and Beta-3 adrenergic receptors |
Why This Matters
A quantifiable selectivity profile is a key differentiator for researchers developing subtype-specific tool compounds or drug candidates, as it helps minimize off-target effects mediated by other closely related receptors.
- [1] BindingDB. (n.d.). BDBM50378072 CHEMBL1204383: Affinity Data for Beta-1 and Beta-3 Adrenergic Receptors. View Source
